3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde
Overview
Description
3-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysts and Pharmaceuticals : A study by Takjoo et al. (2013) explored the potential of three-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its complexes with Ni(II) and Mo(VI) as novel catalysts and pharmaceuticals (R. Takjoo, A. Akbari, M. Ahmadi, H. A. Rudbari, & G. Bruno, 2013).
Synthetic Method Development : Zhang et al. (2014) developed a synthetic method for 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide, an impurity in crude roflumilast (Han Zhang, Yan Lin, Yan Li, K. Dong, Ligong Chen, & Dong-hua Wang, 2014).
Solid Phase Organic Synthesis : Secondary amide-based linkers from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde can enhance solid phase organic synthesis, as found by E. Swayze (1997) (E. Swayze, 1997).
Vasculoprotective Effects : Kong et al. (2016) found that 3-HBA exhibits vasculoprotective effects against vascular smooth muscle cell proliferation and endothelial cell inflammation (Byung Soo Kong, Soo Jung Im, Y. Lee, Y. Cho, Y. Do, J. Byun, C. Ku, & Eun Jig Lee, 2016).
Polymer Synthesis : Mikroyannidis (1995) demonstrated that unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2-carboxyvinyl) benzene have higher hydrophilicity, solubility, and thermal stability (J. Mikroyannidis, 1995).
Aldehyde C-H Bond Cleavage : Kokubo et al. (1999) explored the cleavage of aldehyde C-H bonds to produce 2-alkenoylphenols using a rhodium-based catalyst system (Ken Kokubo, Kenji Matsumasa, Y. Nishinaka, M. Miura, & M. Nomura, 1999).
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-6-9-2-1-3-10(11(9)13)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPYXZEJADUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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